(1-[Trifluoromethyl]cyclopentyl)benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c13-12(14,15)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIMADXRINDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation of Cyclopentylbenzene
A common approach involves the direct trifluoromethylation of a cyclopentylbenzene precursor. This is typically achieved by employing trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions. The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and oxidation.
- Catalysts: Transition metal catalysts (e.g., copper, silver complexes) or photoredox catalysts can facilitate the trifluoromethyl radical generation and subsequent addition to the cyclopentyl ring.
- Conditions: Temperature ranges from ambient to moderately elevated (25–80 °C), depending on the reagent and catalyst system.
- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to dissolve reagents and stabilize reactive intermediates.
This method allows for selective introduction of the trifluoromethyl group at the 1-position of the cyclopentyl ring attached to benzene, yielding this compound with moderate to high yields.
Friedel-Crafts Alkylation Followed by Trifluoromethylation
An alternative synthetic strategy involves a two-step process:
- Friedel-Crafts Alkylation: Benzene is alkylated with cyclopentyl chloride or cyclopentyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to yield cyclopentylbenzene.
- Trifluoromethylation: The cyclopentylbenzene intermediate is then subjected to trifluoromethylation using trifluoromethylation reagents (e.g., Togni reagent, Umemoto reagent) under catalytic or photochemical conditions.
This approach benefits from the well-established Friedel-Crafts alkylation methodology and allows for regioselective trifluoromethylation on the cyclopentyl ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for scale, yield, and environmental considerations:
- Continuous Flow Reactors: These are employed to enhance mixing, heat transfer, and reaction control, leading to improved yields and reproducibility.
- Catalyst Selection: Cost-effective and environmentally benign catalysts are preferred, such as copper-based systems or heterogeneous catalysts that can be recycled.
- Reaction Parameters: Optimization of temperature, pressure, and reaction time is critical. Typical reaction temperatures range from 40 to 100 °C, with pressures adjusted to maintain reagent stability.
- Purification: Techniques such as distillation and recrystallization are used to isolate the pure compound, ensuring removal of unreacted starting materials and side products.
Reaction Conditions and Reagents Summary
| Preparation Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Friedel-Crafts Alkylation | Cyclopentyl chloride, AlCl3 | Anhydrous, 0–25 °C | Requires dry conditions |
| Trifluoromethylation | CF3I, trifluoromethyl sulfonates, Togni reagent | Inert atmosphere, 25–80 °C | Photoredox or metal catalysis |
| Industrial Continuous Flow | Copper/silver catalysts | 40–100 °C, optimized pressure | Enhanced mixing and heat transfer |
| Purification | Distillation, recrystallization | Ambient to moderate temperature | Ensures high purity |
Research Findings and Optimization Data
Research indicates that:
- The choice of trifluoromethylation reagent significantly affects yield and selectivity.
- Photoredox catalysis offers mild conditions and good functional group tolerance.
- Continuous flow methods improve scalability and safety by controlling exothermic trifluoromethylation reactions.
- Reaction yields can range from 60% to 85% depending on the method and catalyst system.
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of (1-[trifluoromethyl]cyclopentyl)benzene is as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the preparation of compounds targeting S1P1 receptors, which are crucial in treating autoimmune diseases and inflammatory disorders. For instance, compounds derived from this structure have shown potential in modulating immune responses, making them candidates for therapies against transplant rejection and chronic inflammatory conditions .
Drug Development
The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, including increased metabolic stability and bioavailability. Several FDA-approved drugs incorporate trifluoromethyl groups, which suggests that this compound could play a role in developing new medications with improved efficacy .
Multi-Component Reactions
This compound has been employed in multi-component reactions (MCRs), which are valuable for synthesizing complex organic molecules efficiently. These reactions can lead to diverse chemical entities with potential applications in drug discovery and materials science .
Reaction Pathways
Recent studies have highlighted various synthetic pathways involving this compound, showcasing its versatility as a building block in organic synthesis. For example, it can be reacted with different electrophiles to yield a range of functionalized products suitable for further modification .
Anti-Cancer Applications
Research has indicated that derivatives of this compound exhibit anti-cancer properties. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The incorporation of the trifluoromethyl group appears to enhance these biological activities, making it a focal point in the development of new anticancer agents .
Anti-Inflammatory Effects
Studies have also explored the anti-inflammatory potential of this compound derivatives. Compounds synthesized from this structure have been shown to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for pharmaceuticals | Modulates S1P1 receptors; potential for autoimmune therapies |
| Drug Development | Enhances drug properties | Improves metabolic stability and bioavailability |
| Synthetic Chemistry | Multi-component reactions | Efficient synthesis of complex organic molecules |
| Anti-Cancer Research | Cytotoxic effects on cancer cell lines | Significant activity against various cancer types |
| Anti-Inflammatory Research | Inhibition of pro-inflammatory cytokines | Potential treatment for rheumatoid arthritis |
Mechanism of Action
The mechanism of action of (1-[Trifluoromethyl]cyclopentyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and electron-withdrawing properties of the compound, influencing its binding affinity to various receptors and enzymes. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
a) 1-Chloro-4-(trifluoromethyl)benzene
- Structure : Benzene ring with -Cl and -CF₃ groups at positions 1 and 3.
- Properties :
b) Cyclopentyl-Substituted Triazolopyrazines (e.g., compounds from )
- Structure : Cyclopentyl ring fused with triazolopyrazine moieties and substituted with -CF₃-pyridinyl groups.
- Stereochemistry: Enantiomers (1S,2R,4R and 1R,2S,4S) show distinct biological activities, highlighting the role of cyclopentyl conformation .
c) Other Trifluoromethyl-Substituted Cyclic Compounds
Comparative Analysis
Table 1: Physicochemical and Functional Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Applications | Toxicity (LD₅₀) |
|---|---|---|---|---|---|
| (1-[CF₃]cyclopentyl)benzene | ~230 | ~3.5 (estimated) | Cyclopentyl-CF₃, benzene | Pharma intermediates | Not reported |
| 1-Chloro-4-(CF₃)benzene | 196.56 | 3.8 | -Cl, -CF₃ | Agrochemicals, QSAR models | 1,200 mg/kg |
| Triazolopyrazine-CF₃ derivatives | ~400–450 | 2.5–3.0 | Triazolopyrazine, -CF₃-pyridine | Kinase inhibitors | Not disclosed |
Key Findings:
Lipophilicity : (1-[CF₃]cyclopentyl)benzene likely has lower logP than 1-Chloro-4-(CF₃)benzene due to reduced halogen content but higher than triazolopyrazines with polar heterocycles .
Bioactivity : Cyclopentyl-CF₃ analogs may exhibit better target selectivity than simpler halogenated aromatics, as seen in kinase inhibitor patents .
Toxicity: Halogenated analogs (e.g., -Cl) show higher acute toxicity than non-halogenated CF₃ systems, suggesting (1-[CF₃]cyclopentyl)benzene could have a safer profile .
Biological Activity
(1-[Trifluoromethyl]cyclopentyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an antagonist for the sphingosine-1-phosphate (S1P) receptors, which are implicated in various physiological processes including immune response and cell migration . The modulation of these receptors can lead to significant therapeutic effects, particularly in autoimmune diseases.
Pharmacological Implications
- Autoimmune Disorders : Studies have indicated that compounds similar to this compound exhibit efficacy in models of multiple sclerosis and ulcerative colitis by inhibiting lymphocyte migration. This suggests a potential role in treating autoimmune conditions.
- Cancer Therapy : The compound's structural features may enhance its anticancer activity. Related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this compound could also possess similar properties .
Case Studies
Case Study 1: Efficacy in Autoimmune Models
In preclinical trials, a derivative of this compound demonstrated robust efficacy in experimental autoimmune encephalomyelitis (EAE) models. Treatment with this compound resulted in significant reductions in disease severity and lymphocyte infiltration into affected tissues, highlighting its potential as a therapeutic agent for multiple sclerosis .
Case Study 2: Anticancer Activity
A comparative study evaluated the anticancer effects of various trifluoromethyl-containing compounds, including this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.48 to 2.78 µM against MCF-7 breast cancer cells, suggesting promising anticancer properties.
Comparative Biological Activity Table
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | S1P1 Antagonist | Not specified | Buzard et al., 2014 |
| APD334 | Lymphocyte Migration Inhibition | <10 | Buzard et al., 2014 |
| Related Compounds | Anticancer Activity (MCF-7) | 0.48 - 2.78 | Sengupta et al., 2015 |
Toxicity and Safety Profile
Toxicity studies have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies, it was found that high doses could lead to mild liver and kidney effects; however, no severe systemic health effects were observed at lower doses . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on observed effects at higher doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
